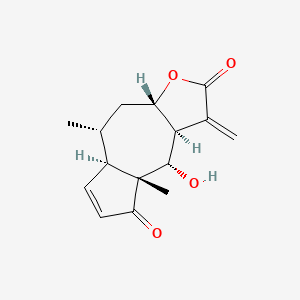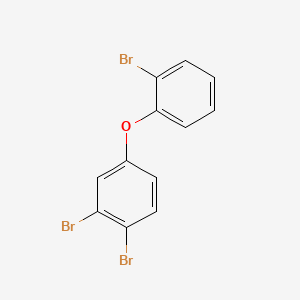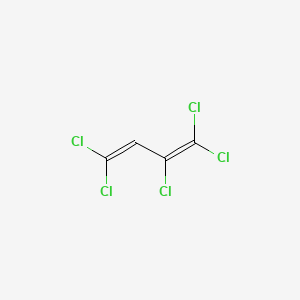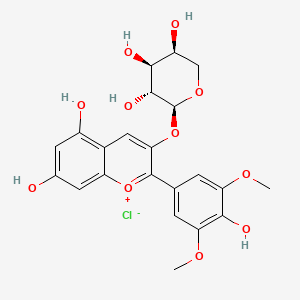
Malvidin 3-arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malvidin 3-arabinoside is an O-methylated anthocyanidin, the 3′,5′-methoxy derivative of delphinidin . It is responsible for the blue-red color found in flowers and fruits . It has been associated with important biological effects, such as anti-inflammatory activity, powerful antioxidant activity, and anticancer activity .
Synthesis Analysis
Malvidin belongs to the family of anthocyanins, within the group of flavonoids. Its basic structure consists of an aglycone (known as anthocyanidin) derived from the 2-phenylbenzopyrylium (flavylium) skeleton, diversely hydroxylated/methoxylated . Its glycosylated form consists of the union of anthocyanidin with a sugar moiety via an O-glycosidic bond of the hydroxy group of C-3 to form 3-O-glycosides .Molecular Structure Analysis
The molecular formula of Malvidin 3-arabinoside is C22H23ClO11 . Its average mass is 498.864 Da and its monoisotopic mass is 498.092896 Da .Chemical Reactions Analysis
Malvidin is chemically unstable in its free aglycones (known as anthocyanidin) form, so it is generally found in glycosylated and acylated forms in their natural sources . The sugar moieties of acylated anthocyanins, generally attached to the hydroxyl group at C-3 and C-5 of the aglycon, have a covalent ester bond with one or more aliphatic or aromatic acids .Physical And Chemical Properties Analysis
Malvidin 3-arabinoside has a molecular formula of C22H23ClO11 and an average mass of 498.864 Da . More specific physical and chemical properties can be found in its Certificate of Analysis .Mecanismo De Acción
Direcciones Futuras
Malvidin and its glycosides possess anti-carcinogenic, diabetes-control, cardiovascular-disease-prevention, and brain-function-improvement properties . These health benefits are primarily attributed to their antioxidant and anti-inflammatory effects, which are influenced by the molecular mechanisms related to the expression and modulation of critical genes . More research is needed to fully understand the potential of Malvidin 3-arabinoside in human health.
Propiedades
Número CAS |
679429-95-9 |
|---|---|
Nombre del producto |
Malvidin 3-arabinoside |
Fórmula molecular |
C22H23ClO11 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |
Clave InChI |
FXWDXPVECLXGRZ-XIGYXKQDSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)
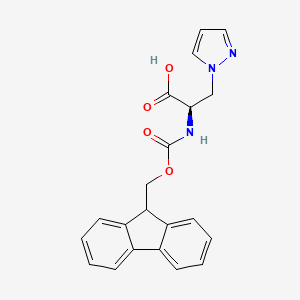
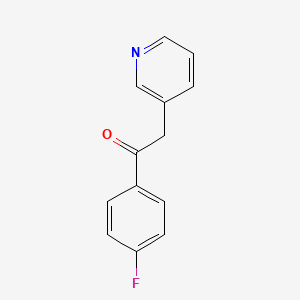
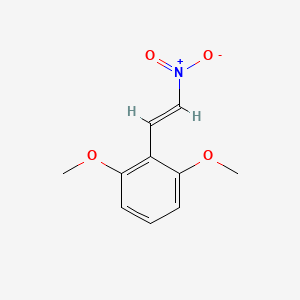
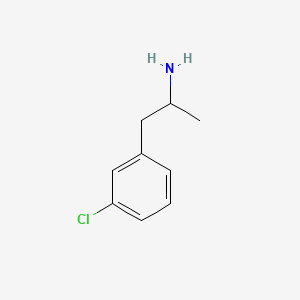

![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)

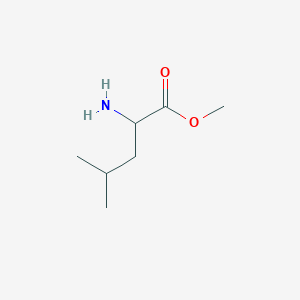
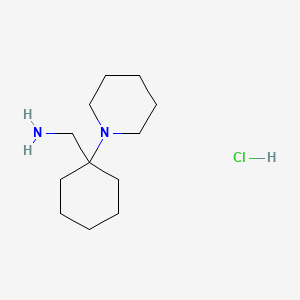
![[2-Methyl-1-(pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B8271519.png)
